L755507 - 159182-43-1

L755507

Catalog Number: EVT-272044
CAS Number: 159182-43-1
Molecular Formula: C30H40N4O6S
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-755,507 is a partial agonist of β3-adrenergic receptors (EC50 = 0.43 nM). It displays more than 440-fold selectivity for β3- over β1- and β2-adrenoceptors (EC50s = 580 and >10,000 nM, respectively). At 5 µM, this compound has been used to enhance CRISPR-mediated homology-directed repair efficiency by 3-fold for large fragment insertions and by 9-fold for point mutations. L-755,507 has been used to identify signaling pathways activated through β3-adrenergic receptors.
L-755507 is a potent β3-adrenergic receptor partial agonist > 1000-fold selective over β1- and β2-adrenoceptors (EC50 values are 0.43, 580 and > 10000 nM for activation of cloned human β3-, β1- and β2-adrenoceptors respectively). L-755507 stimulates lipolysis in rhesus adipocytes in vitro (EC50 = 3.9 nM).
Source and Classification

L755507 was derived from a library of small molecules aimed at identifying compounds that could inhibit specific protein-protein interactions, particularly those involving transcription factors like c-Myc. It is classified as a c-Myc inhibitor and has been shown to exhibit low micromolar inhibitory concentrations (IC50) against various Myc-expressing cancer cell lines, indicating its potential utility in antineoplastic drug development .

Synthesis Analysis

The synthesis of L755507 has not been extensively detailed in the literature, but it is typically synthesized through a multi-step organic reaction process involving key intermediates that facilitate the formation of its urea moiety and aromatic components.

General Synthetic Steps

  1. Formation of Urea Linkage: The synthesis likely involves the reaction of an isocyanate with an amine to form a urea derivative.
  2. Aromatic Substitution: The introduction of various aromatic groups may occur through nucleophilic aromatic substitution or Friedel-Crafts reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical Parameters

  • Reagents: Common reagents may include isocyanates, amines, and solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.
  • Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

L755507's molecular structure features a central urea moiety connected to aromatic rings, which are critical for its binding affinity to the c-Myc peptide.

Structural Details

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 338.36 g/mol.
  • Key Functional Groups: Urea group, hydroxyl groups, and aromatic rings contribute to its biological activity.

Binding Interactions

Spectroscopic studies have shown that L755507 interacts with specific residues in the c-Myc protein, forming hydrogen bonds and stabilizing conformational changes that inhibit dimerization with MAX . The binding affinity has been quantified using isothermal titration calorimetry, revealing a high association constant indicative of strong interaction with the target peptide .

Chemical Reactions Analysis

L755507 participates primarily in biochemical interactions rather than traditional chemical reactions due to its role as a small molecule inhibitor.

Key Reactions

  • Inhibition of c-Myc/MAX Dimerization: L755507 disrupts the formation of the c-Myc/MAX complex, which is essential for Myc's transcriptional activity.
  • Cellular Assays: In vitro assays have demonstrated that treatment with L755507 leads to decreased transcriptional activity of c-Myc target genes, impacting cell proliferation and survival in Myc-dependent cancer cells .
Mechanism of Action

The mechanism by which L755507 exerts its effects involves several key steps:

  1. Binding to c-Myc: L755507 binds specifically to the c-Myc peptide, stabilizing its helix-loop-helix conformation.
  2. Disruption of Heterodimerization: By binding to c-Myc, L755507 prevents its dimerization with MAX, thereby inhibiting the transcriptional activation of target genes necessary for cell growth and proliferation.
  3. Downstream Effects: The inhibition leads to reduced expression of genes involved in cell cycle progression and survival pathways, ultimately promoting apoptosis in Myc-dependent tumors .
Physical and Chemical Properties Analysis

L755507 exhibits several notable physical and chemical properties:

Properties

  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard thermal analysis techniques.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the structure and purity of L755507.

Applications

L755507 has significant potential applications in both research and therapeutic contexts:

  1. Cancer Research: As a selective inhibitor of c-Myc, it provides insights into Myc's role in oncogenesis and offers a potential therapeutic avenue for Myc-driven cancers.
  2. Gene Editing Enhancement: Studies have indicated that L755507 can enhance homology-directed repair (HDR) efficiency in CRISPR/Cas9 systems by modulating DNA repair pathways . This makes it valuable for genetic engineering applications.
  3. Drug Development: Its mechanism as a c-Myc inhibitor positions it as a candidate for further optimization into an effective antineoplastic drug.
Molecular Pharmacology and Receptor Interactions of L755507

β3-Adrenergic Receptor Agonism: Selectivity and Signaling Mechanisms

L755507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide) is a potent and highly selective partial agonist of the human β3-adrenergic receptor (β3-AR). Its selectivity profile is exceptional, with half-maximal effective concentrations (EC50) of 0.43 nM at human β3-AR, compared to 580 nM at β1-AR and >10,000 nM at β2-AR (Table 1) [4] [7]. This >1,000-fold selectivity for β3-AR over other subtypes positions L755507 as a critical pharmacological tool for dissecting β3-AR-specific functions [9].

β3-AR is a Gs-protein-coupled receptor (GPCR) that primarily activates adenylyl cyclase, leading to intracellular cAMP accumulation. In Chinese Hamster Ovary (CHO) cells stably expressing human β3-AR, L755507 induces cAMP production with a pEC50 of 8.5, though its efficacy is ~50% lower than the full agonist zinterol [5]. Notably, pertussis toxin pretreatment amplifies cAMP responses, revealing concomitant Gi-protein coupling that partially masks canonical Gs signaling [5] [6]. Beyond canonical cAMP pathways, L755507 activates MAP kinase cascades with high potency:

  • Erk1/2 phosphorylation: pEC50 = 11.7 (efficacy surpassing cAMP activation)
  • p38 MAPK phosphorylation: Potent but lower efficacy [5]

This ligand-directed signaling (LDS) demonstrates that L755507 stabilizes receptor conformations preferentially activating MAPK over cAMP pathways—a phenomenon critical for tissue-specific responses [5] [6].

Table 1: Selectivity Profile of L755507 at Human Adrenoceptors

Receptor SubtypeEC50 (nM)Relative Selectivity vs. β3-AR
β3-AR0.431 (Reference)
β1-AR580>1,000-fold less selective
β2-AR>10,000>23,000-fold less selective

Structural Basis of Partial Agonist Activity

The partial agonism of L755507 arises from its unique molecular interactions with β3-AR’s transmembrane domains (TMs). Key structural features include:

  • Arylsulfonamide group: Anchors to TM7 via hydrogen bonding with Tyr³³⁶ and Glu³⁵⁶ [4] [10].
  • Hexylamino-carbonyl linker: Occupies a hydrophobic pocket formed by TM3 (Ser¹⁴⁹), TM5 (Phe²²⁷), and TM6 (Phe³⁰⁷) [10].
  • Hydroxyphenoxy moiety: Forms π-π stacking with Phe¹⁷⁰ (TM4) and hydrogen bonds with Asn³²⁹ (TM7) [4].

Unlike full agonists (e.g., mirabegron), L755507 does not fully engage residues critical for Gs conformational activation, particularly Asp¹³⁴ in TM2 and Tyr³³⁶ in TM7 [10]. This incomplete engagement results in submaximal adenylyl cyclase stimulation. Additionally, β3-AR lacks classical phosphorylation sites for PKA and GRK, rendering it resistant to desensitization—yet L755507’s partial efficacy is linked to weak receptor palmitoylation at Cys³⁶¹. This post-translational modification stabilizes the receptor’s fourth intracellular loop, which optimizes Gs coupling [1] [4].

Molecular dynamics simulations reveal that L755507 stabilizes an intermediate receptor conformation between inactive (R) and fully active (R*) states. This conformation favors β-arrestin-independent Erk1/2 activation via Gβγ subunits, explaining its biased signaling profile [5] [6].

Comparative Pharmacodynamics Across Species

L755507 exhibits significant species-dependent efficacy due to sequence divergence in β3-AR ligand-binding domains:

Human vs. Rhesus Models

  • Lipolysis stimulation: In rhesus adipocytes, L755507 potently induces lipolysis (EC50 = 3.9 nM), mirroring human β3-AR responses [4] [9].
  • cAMP accumulation: Efficacy in human-derived cells (CHO-hβ3) is ~50% of maximal isoproterenol responses, consistent with partial agonism [5].

Human vs. Rodent Models

  • Receptor affinity: 10-fold lower affinity for mouse β3-AR than human due to Val/Leu substitution at position 62 (TM1) [9] [10].
  • Functional responses: In rat detrusor muscle, L755507 shows weak relaxation (30% efficacy vs. isoproterenol) due to biased Gi coupling in rodents [10].
  • Splice variants: Mice express β3a- and β3b-AR isoforms with distinct C-termini, altering L755507’s signaling bias toward Erk vs. cAMP pathways [10].

Table 2: Species-Specific Responses to L755507

SpeciesTissue/Cell ModelKey ResponseEfficacy vs. Full Agonist
HumanCHO-hβ3 cellscAMP accumulation (pEC₅₀ = 8.5)~50%
RhesusAdipocytesLipolysis (EC₅₀ = 3.9 nM)>90%
MouseAdipocytesLipolysis (EC₅₀ = 35 nM)~30%
RatDetrusor smooth muscleRelaxation (EC₅₀ > 100 nM)<30%

These differences underscore limitations in extrapolating rodent data to humans and highlight L755507’s utility in primate-specific β3-AR research [9] [10].

Properties

CAS Number

159182-43-1

Product Name

L755507

IUPAC Name

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea

Molecular Formula

C30H40N4O6S

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1

InChI Key

NYYJKMXNVNFOFQ-MHZLTWQESA-N

SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O

Solubility

Soluble in DMSO

Synonyms

L-755507; L 755507; L755507.

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O

Isomeric SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.